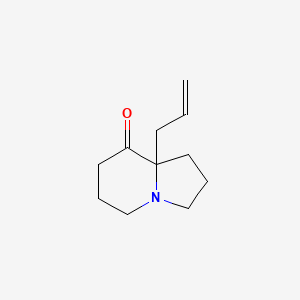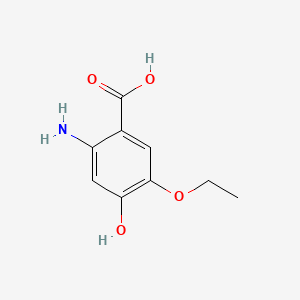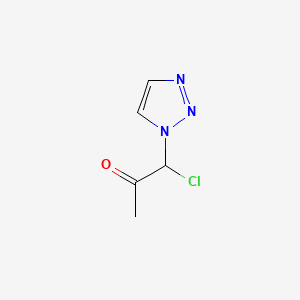
(S)-2-((2-Fluorophenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
(S)-2-((2-Fluorophenoxy)methyl)oxirane has potential applications in the development of fluorescent chemosensors. Research shows that compounds based on similar structures can detect a variety of analytes, including metal ions and neutral molecules, demonstrating high selectivity and sensitivity. This suggests that this compound derivatives could be utilized in creating sensitive detection tools for chemical, biological, and environmental monitoring (Roy, 2021).
Green Chemistry
In the context of green chemistry, this compound may serve as a sustainable solvent or reagent for extracting natural products. Comparisons with other oxolane derivatives have shown that certain oxolanes are environmentally and economically viable alternatives to conventional solvents, suggesting that this compound could contribute to safer and more sustainable extraction processes in the pharmaceutical and food industries (Rapinel et al., 2020).
Polymer Science
Another promising area of application for this compound is in polymer science, particularly in the synthesis of epoxy resins and polymers. The unique structural properties of this compound could lead to the development of new materials with improved mechanical strength, thermal stability, and chemical resistance. This would be relevant for a wide range of industries, including automotive, aerospace, and electronics (Wang & Schuman, 2013).
Environmental Remediation
The compound's potential applications extend to environmental remediation, particularly in the removal or detoxification of pollutants. Given its chemical structure, this compound could be explored for its ability to bind or break down hazardous substances in water or soil, contributing to cleaner and safer environments (Couto & Herrera, 2006).
Eigenschaften
IUPAC Name |
(2S)-2-[(2-fluorophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBJAUZQXAADQJ-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)

![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)




![1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone](/img/structure/B574273.png)

![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)




